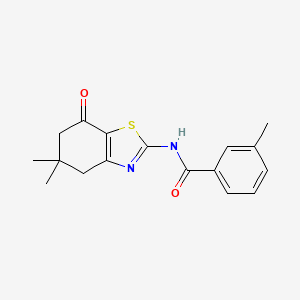![molecular formula C16H13N5O3 B5537795 2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10183929 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensor Development
2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate and related compounds have been utilized in the development of chemosensors. For example, a phenyl thiadiazole-based Schiff base receptor, closely related to the chemical , demonstrated excellent selectivity and sensitivity towards Al3+ ions, showcasing its potential in chemical detection and analysis (Manna et al., 2020).
Antibacterial and Antifungal Agents
Triazole-based compounds, including those similar to this compound, have shown promising results as antibacterial and antifungal agents. A study involving triazole-derived Schiff bases revealed high antimicrobial activity against various bacterial and fungal strains (Sumrra et al., 2017).
Interaction with Bovine Serum Albumin (BSA)
Fluorescence spectral studies have investigated the interaction of compounds like this compound with Bovine Serum Albumin (BSA). These studies are crucial for understanding the behavior of such compounds in biological systems (Ghosh et al., 2016).
Antioxidant Activity
Related triazole Schiff bases have been synthesized and analyzed for their antioxidant activities. These studies are significant for evaluating the potential therapeutic uses of these compounds (Medetalibeyoglu, 2021).
Potential in Fluorescent Nanomaterials
Compounds structurally similar to this compound have been used to prepare fluorescent nanomaterials. These findings suggest the potential application of such compounds in developing new materials with unique optical properties (Ghodbane et al., 2012).
Anticancer Potential
Research has been conducted on the anticancer activity of Schiff base compounds closely related to this compound. These studies provide insights into the potential of these compounds in cancer treatment, especially in targeting specific cancer cell lines (Sukria et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-23-15-7-12(8-20-21-10-18-19-11-21)4-5-14(15)24-16(22)13-3-2-6-17-9-13/h2-11H,1H3/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJOVUIMLVYFJ-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)
![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)
![1-{1-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B5537762.png)
![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)
![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
![N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)-N-phenylamine](/img/structure/B5537784.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)
![2-(2,4-difluorophenoxy)-N-[(4-methylphenyl)(4-pyridinyl)methyl]acetamide](/img/structure/B5537818.png)
